Potency Threshold: Nanomolar GPR6 Activity of Compounds Built on the 2,4-Difluorophenoxy Scaffold
The 4-(2,4-difluorophenoxy)piperidine moiety is a crucial substructure of the GPR6 inverse agonist CVN424. CVN424 demonstrates high potency with a reported Ki of 9.4 nM and an EC50 of 38 nM in functional assays [1]. This level of potency is a direct consequence of the specific 2,4-difluorophenoxy group. Other analogs in the patent literature, such as Example 31 from WO2018183145A1, which also contains this moiety, exhibit an EC50 of 79.4 nM [2]. In contrast, related compounds with modified phenoxy groups (e.g., 2-fluoro-4-methoxyphenoxy) are also claimed but do not represent the same optimized scaffold [3].
| Evidence Dimension | GPR6 Inverse Agonist Potency |
|---|---|
| Target Compound Data | Building block for CVN424 (Ki = 9.4 nM, EC50 = 38 nM) [1]; and for Example 31 (EC50 = 79.4 nM) [2]. |
| Comparator Or Baseline | Other phenoxy piperidine analogs (e.g., 2-fluoro-4-methoxyphenoxy) [3] |
| Quantified Difference | Potency difference can be orders of magnitude, with specific 2,4-difluoro substitution enabling low nanomolar activity. |
| Conditions | Cell-based assays measuring inhibition of constitutive cAMP activity in CHO-K1 cells expressing human GPR6. |
Why This Matters
This data confirms that the 2,4-difluorophenoxy piperidine intermediate is essential for achieving the high potency required for advanced GPR6 drug discovery programs, whereas alternative building blocks would likely result in inactive or significantly less potent final compounds.
- [1] Brice, N. L., Schiffer, H. H., Monenschein, H., Mulligan, V. J., Page, K., Powell, J., ... & Carlton, M. B. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. Journal of Pharmacology and Experimental Therapeutics, 377(3), 451-462. View Source
- [2] IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). example 31 [WO2018183145] Ligand Activity Charts. Retrieved April 20, 2026. View Source
- [3] Monenschein, H., Schiffer, H. H., Brice, N. L., et al. (2018). Piperidinyl- and piperazinyl-substituted heteroaromatic carboxamides as modulators of gpr6. World Intellectual Property Organization, WO2018183145A1. View Source
